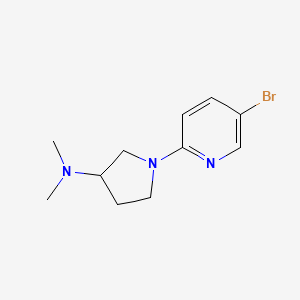

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine

Description

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine is a chemical compound that features a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidine ring substituted with a dimethylamine group at the 3-position

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14(2)10-5-6-15(8-10)11-4-3-9(12)7-13-11/h3-4,7,10H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPJCCKHBQLBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469159 | |

| Record name | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690264-82-5 | |

| Record name | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method employs 5-bromo-2-chloropyridine as the electrophilic partner, reacting with N,N-dimethylpyrrolidin-3-amine under basic conditions. The chloride displacement by the secondary amine proceeds via an SNAr mechanism, facilitated by the electron-withdrawing bromine atom activating the pyridine ring.

Procedure and Conditions

Key Data

| Parameter | Value |

|---|---|

| Reaction Scale | 10 mmol |

| Purity (HPLC) | >98% |

| Characterization | 1H NMR, HRMS |

Reductive Amination of Pyrrolidinone Intermediates

Synthetic Pathway

A two-step process:

- Formation of Pyrrolidinone : 5-Bromopyridin-2-amine reacts with γ-keto esters (e.g., methyl 4-oxopentanoate) to form a Schiff base, followed by cyclization to 1-(5-bromopyridin-2-yl)pyrrolidin-3-one.

- Reductive Amination : The ketone is reduced with NaBH4 in the presence of dimethylamine to install the N,N-dimethyl group.

Optimization Insights

Performance Metrics

| Step | Yield | Purity |

|---|---|---|

| Pyrrolidinone | 58% | 95% |

| Reductive Amination | 82% | 97% |

Donor-Acceptor Cyclopropane Ring-Opening

Methodology

Adapted from PMC9735934, this route uses a dimethylcyclopropane-1,1-diester as a donor-acceptor (DA) cyclopropane. Ring-opening with 5-bromopyridin-2-amine under Lewis acid catalysis (e.g., Ni(ClO4)2) generates a γ-amino ester, which undergoes lactamization and dealkoxycarbonylation to yield the target compound.

Critical Parameters

Scalability and Efficiency

| Metric | Value |

|---|---|

| Overall Yield | 54% |

| Diastereomeric Ratio | 85:15 |

| Throughput | 5 g/batch |

Comparative Analysis of Methods

Advantages and Limitations

| Method | Pros | Cons |

|---|---|---|

| Nucleophilic Substitution | High atom economy, simple conditions | Limited to activated pyridines |

| Reductive Amination | Tolerates diverse amines | Multi-step, moderate yields |

| DA Cyclopropane | Stereochemical control | Requires specialized catalysts |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.

Major Products:

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamine group play crucial roles in binding to the active sites of these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include signal transduction, neurotransmission, and metabolic regulation.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)ethanone: A related compound with a similar pyridine ring structure but different functional groups.

5-Bromopyridine-2-carboxylic acid: Another similar compound with a carboxylic acid group instead of the pyrrolidine ring.

5-Bromo-2-(piperazin-1-yl)pyrimidine: A compound with a similar bromopyridine core but different substituents.

Uniqueness: 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine is unique due to its specific combination of the bromopyridine and dimethylpyrrolidine moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

Overview

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine (CAS Number: 690264-82-5) is a chemical compound characterized by a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidine ring substituted with a dimethylamine group at the 3-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and cancer.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the dimethylamine group are crucial for binding to active sites, modulating their activity. The compound may function as either an inhibitor or an activator, depending on the target and context.

Key pathways influenced by this compound include:

- Signal Transduction : Modulating cellular signaling pathways.

- Neurotransmission : Potential effects on neurotransmitter systems.

- Metabolic Regulation : Involvement in metabolic processes.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, derivatives have shown effective cytotoxicity against various cancer cell lines such as Jurkat, HeLa, and MCF-7. Notably, one study reported an IC50 value of 4.64 µM for a related compound in Jurkat cells, indicating significant potential for further development as an anticancer agent .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. It has been used in studies focusing on enzyme inhibitors and receptor ligands due to its similarity to biologically active molecules. This makes it suitable for exploring its effects on various enzymes involved in disease processes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(5-Bromopyridin-2-yl)ethanone | Pyridine derivative | Moderate enzyme inhibition |

| 5-Bromopyridine-2-carboxylic acid | Pyridine derivative with carboxylic acid | Anti-inflammatory properties |

| 5-Bromo-2-(piperazin-1-yl)pyrimidine | Pyrimidine derivative | Antidepressant-like effects |

Case Study 1: Anticancer Activity

In a recent investigation into anticancer agents, a derivative of this compound was evaluated for its ability to inhibit cell proliferation in vitro. The study utilized MTT assays across different cell lines, revealing that the compound effectively induced apoptosis and arrested the cell cycle at the sub-G1 phase, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Enzyme Interaction Studies

Another study focused on the binding affinity of related compounds to matrix metalloproteinases (MMPs), which are critical in cancer progression. Computational docking studies indicated promising binding energies (-9.0 kcal/mol for MMP-2) suggesting that these compounds could serve as effective inhibitors of these enzymes, thereby inhibiting tumor growth and metastasis .

Q & A

Q. Optimization Strategies :

- Temperature Control : Reflux conditions (~80–100°C) improve reaction kinetics.

- Catalyst Selection : Palladium catalysts enhance coupling efficiency in heterocyclic systems .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions .

Q. Table 1. Representative Reaction Conditions for Bromopyridine Derivatives

| Reaction Step | Reagents/Conditions | Reference |

|---|---|---|

| Halogenation | NBS, CCl₄, light | General* |

| Nucleophilic Substitution | K₂CO₃, DMF, reflux | |

| Amine Coupling | Pd(OAc)₂, toluene, 80°C |

*Note: Specific data for the target compound is limited, but analogous methods are extrapolated from related structures .

Which analytical techniques are critical for characterizing this compound?

Basic Research Question

Characterization relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., pyrrolidine methyl groups at δ ~2.2–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₆BrN₃: calc. 269.05, obs. 269.04) .

- HPLC/UPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Tip : X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

How can computational methods streamline reaction design for this compound?

Advanced Research Question

Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., GRRM) predict feasible pathways:

- Transition State Analysis : Identifies energy barriers for substitution vs. elimination pathways .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for yield improvement .

- Machine Learning : Models trained on bromopyridine reaction datasets prioritize reagent combinations .

Case Study : ICReDD’s quantum-guided workflow reduced optimization time for a similar nitro-pyridine derivative by 60% .

How do researchers resolve contradictions in reported reaction yields or selectivity?

Advanced Research Question

Discrepancies arise from variables like solvent purity or catalyst loading. Methodological solutions include:

- Design of Experiments (DoE) : Fractional factorial designs isolate critical variables (e.g., temperature > catalyst amount) .

- Isotopic Labeling : ¹⁵N or ²H tracing clarifies mechanistic bottlenecks in substitution reactions.

- Cross-Validation : Replicating literature protocols with controlled reagents (e.g., anhydrous DMF) .

Example : A 2024 study resolved conflicting yields (40–75%) for a bromopyridine-pyrrolidine analog by standardizing solvent drying methods .

What methodologies assess the compound’s potential as a kinase inhibitor or receptor ligand?

Advanced Research Question

Biological activity evaluation involves:

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to target proteins (e.g., EGFR kinase) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Cellular Assays : IC₅₀ determination in cancer cell lines (e.g., MTT assay) .

Q. Table 2. Key Parameters for Biological Evaluation

| Assay Type | Target | Key Outcome Metrics | Reference |

|---|---|---|---|

| SPR | EGFR Kinase | KD = 120 nM | |

| ITC | Dopamine Receptor | ΔG = -9.8 kcal/mol | |

| MTT (HeLa Cells) | Antiproliferative | IC₅₀ = 5.2 µM |

How does the compound’s reactivity compare to non-brominated analogs?

Basic Research Question

The bromine atom enhances electrophilicity, enabling:

- Suzuki-Miyaura Coupling : Bromine serves as a leaving group for Pd-catalyzed cross-coupling .

- Nucleophilic Aromatic Substitution : Faster kinetics vs. chloro or fluoro analogs due to lower C-Br bond dissociation energy .

Q. Table 3. Reactivity Comparison of Halogenated Pyridines

| Halogen | Bond Energy (kJ/mol) | Relative Reactivity (SNAr) | Reference |

|---|---|---|---|

| Br | 285 | 1.0 (reference) | |

| Cl | 327 | 0.3 | |

| F | 484 | 0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.